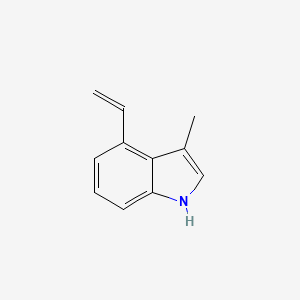
3-Methyl-4-vinyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-vinyl-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their biological importance and are prevalent in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of a methyl group at the third position and a vinyl group at the fourth position of the indole ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-vinyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach includes the cyclization of o-toluidides .
Industrial Production Methods: Industrial production of this compound may involve the use of multicomponent reactions, which are efficient and cost-effective. These reactions can be carried out in a one-pot process, combining aryl hydrazines, ketones, and alkyl halides to generate the desired indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives with ethyl groups.
Substitution: Substituted indole derivatives with various functional groups
Scientific Research Applications
3-Methyl-4-vinyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-vinyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, influencing biological processes such as cell proliferation, apoptosis, and signal transduction. The compound’s effects are mediated through its binding to specific proteins and modulation of their activity .
Comparison with Similar Compounds
3-Methylindole: Similar structure but lacks the vinyl group.
4-Vinylindole: Similar structure but lacks the methyl group.
Indole: The parent compound without any substituents.
Comparison: 3-Methyl-4-vinyl-1H-indole is unique due to the presence of both methyl and vinyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-ethenyl-3-methyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-3-9-5-4-6-10-11(9)8(2)7-12-10/h3-7,12H,1H2,2H3 |
InChI Key |
NWQLINYLHVILRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC(=C12)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
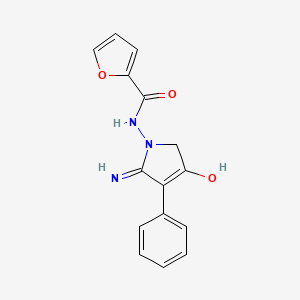
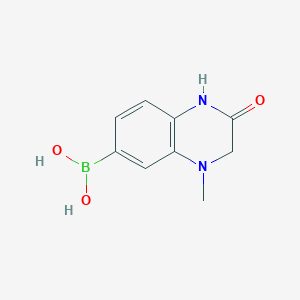
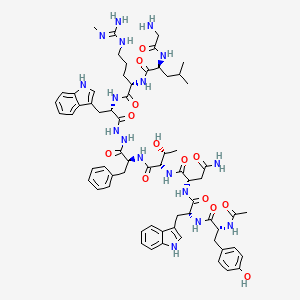
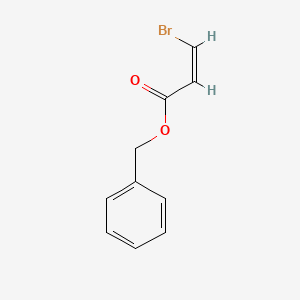
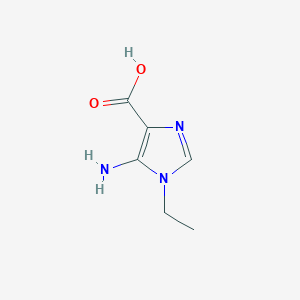
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
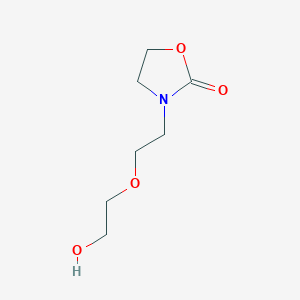
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)

![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)


